Kimcuongin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

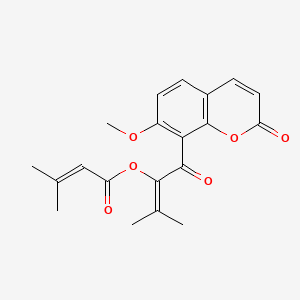

Kimcuongin is a coumarin compound isolated from the leaves of the plant Murraya paniculata. It is known for its vasorelaxing activity, which makes it a potential candidate for therapeutic applications in cardiovascular diseases. The compound has a molecular formula of C20H20O6 and a molecular weight of 356.37 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Kimcuongin can be isolated from the chloroform fraction of the methanol extract of Murraya paniculata leaves. The isolation process involves several chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Murraya paniculata plant. The extraction process involves the use of organic solvents such as methanol and chloroform .

Analyse Des Réactions Chimiques

Types of Reactions: Kimcuongin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: The compound can be reduced under specific conditions to yield reduced forms with potential therapeutic benefits.

Substitution: this compound can participate in substitution reactions, where functional groups on the coumarin ring are replaced with other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties .

Applications De Recherche Scientifique

Kimcuongin has several scientific research applications, including:

Chemistry: Used as a model compound for studying the chemical behavior of coumarins and their derivatives.

Biology: Investigated for its vasorelaxing activity and potential use in treating cardiovascular diseases.

Medicine: Explored for its potential therapeutic effects, including its ability to inhibit soluble epoxide hydrolase, which is involved in various physiological processes

Mécanisme D'action

Kimcuongin exerts its effects primarily through its interaction with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids. By inhibiting this enzyme, this compound helps to stabilize the levels of these acids, which play a crucial role in cardiovascular health. The compound also interacts with various molecular targets, including specific proteins and enzymes involved in vasorelaxation .

Comparaison Avec Des Composés Similaires

Kimcuongin is unique among coumarins due to its potent vasorelaxing activity. Similar compounds include:

Murracarpin: Another coumarin isolated from Murraya paniculata, known for its vasorelaxing properties but less potent than this compound.

Mexoticin: A coumarin with similar chemical structure but different biological activities.

Omphalocarpin: Another coumarin with comparable chemical properties but distinct pharmacological effects.

This compound stands out due to its higher potency and specific mechanism of action, making it a valuable compound for further research and potential therapeutic applications .

Activité Biologique

Kimcuongin is a coumarin compound isolated from the plant Murraya paniculata, known for its diverse biological activities. Recent studies have highlighted its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound, identified as compound 4 in studies, exhibits a unique chemical structure typical of coumarins, which contributes to its biological activity. The molecular formula and structural details are essential for understanding its interaction with biological targets.

Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary focus of research on this compound has been its inhibitory effect on sEH. This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular health. Inhibition of sEH can lead to increased levels of EETs, promoting vasodilation and anti-inflammatory effects.

- Binding Affinity : this compound demonstrated the best binding affinity to sEH among several coumarins tested, with a Gibbs free energy of binding (ΔG) of -7.8 kcal/mol, indicating strong spontaneous binding characteristics .

- IC50 Values : The inhibitory concentration (IC50) value for this compound was found to be 3.2 ± 4.5 µM, suggesting significant potency compared to other compounds tested from the same plant .

The mechanism by which this compound inhibits sEH involves specific interactions with amino acid residues within the enzyme's active site. Key residues such as Tyr383, Gln384, and Phe387 have been identified as critical for binding, contributing to its inhibitory activity .

Data Tables

The following table summarizes the key findings related to the biological activity of this compound compared to other coumarins isolated from Murraya paniculata:

| Compound | IC50 (µM) | Mode of Inhibition | ΔG (kcal/mol) |

|---|---|---|---|

| This compound | 3.2 ± 4.5 | Noncompetitive | -7.8 |

| Murrangatin | 13.9 ± 6.5 | Noncompetitive | -6.6 |

| Omphalocarpin | 2.2 ± 4.7 | Mixed | -6.4 |

Case Studies and Research Findings

Research has indicated that compounds from Murraya paniculata, including this compound, have broader pharmacological implications beyond sEH inhibition:

- Anti-inflammatory Properties : Studies have shown that this compound and related compounds exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as cardiovascular diseases and other inflammatory disorders .

- Potential Therapeutic Applications : Given its potent biological activities, this compound is being explored as a potential therapeutic agent for cardiovascular diseases due to its ability to modulate vascular function through sEH inhibition .

Propriétés

IUPAC Name |

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-1-oxobut-2-en-2-yl] 3-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-11(2)10-16(22)26-19(12(3)4)18(23)17-14(24-5)8-6-13-7-9-15(21)25-20(13)17/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALIYXXMXXVKDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(=C(C)C)C(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.